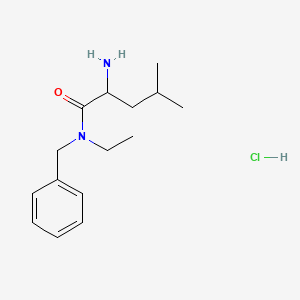

2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride

CAS No.:

Cat. No.: VC16694872

Molecular Formula: C15H25ClN2O

Molecular Weight: 284.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H25ClN2O |

|---|---|

| Molecular Weight | 284.82 g/mol |

| IUPAC Name | 2-amino-N-benzyl-N-ethyl-4-methylpentanamide;hydrochloride |

| Standard InChI | InChI=1S/C15H24N2O.ClH/c1-4-17(11-13-8-6-5-7-9-13)15(18)14(16)10-12(2)3;/h5-9,12,14H,4,10-11,16H2,1-3H3;1H |

| Standard InChI Key | OVBASEFMRZNSOQ-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

The compound’s systematic name, 2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride, reflects its hybrid aliphatic-aromatic architecture. The parent molecule (C₁₄H₂₃N₂O) features a 4-methylpentyl backbone, a primary amine at the 2-position, and N-benzyl-N-ethyl substitutions on the amide nitrogen. Protonation of the amine group with hydrochloric acid yields the hydrochloride salt (C₁₅H₂₅ClN₂O), increasing its molecular weight to 284.82 g/mol .

Three-Dimensional Conformation

X-ray crystallography data are absent, but computational models predict a folded conformation due to intramolecular interactions between the benzyl aromatic ring and the amide carbonyl . This spatial arrangement may influence receptor binding affinity, particularly in biological systems where steric complementarity is critical.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₅ClN₂O | |

| Molecular Weight | 284.82 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Topological Polar Surface Area | 46.3 Ų |

Synthesis and Manufacturing

Synthetic Pathways

The parent compound is synthesized via peptide coupling strategies, typically involving carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide). A generalized protocol includes:

-

Amino Protection: The primary amine is shielded using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.

-

Amide Bond Formation: Reaction of the protected amino acid with N-benzyl-N-ethylamine under coupling conditions.

-

Deprotection: Acidic cleavage of the Boc group (e.g., with trifluoroacetic acid) yields the free amine.

-

Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) produces the hydrochloride salt .

Critical parameters include maintaining an inert atmosphere (argon/nitrogen) to prevent oxidation and strict temperature control (0–5°C during coupling).

Physicochemical Properties

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm the amide and amine functionalities .

-

NMR: ¹H NMR (DMSO-d₆) displays a singlet at δ 1.2 ppm (C(CH₃)₂), a multiplet at δ 7.3 ppm (benzyl aromatic protons), and a broad peak at δ 8.1 ppm (NH₃⁺) .

Research Gaps and Future Directions

-

Stereochemical Clarification: Absolute configuration determination via X-ray or circular dichroism.

-

In Vivo Pharmacokinetics: Bioavailability, metabolism, and excretion profiles in rodent models.

-

Target Validation: CRISPR screening or proteomic studies to identify off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume